molecular formula C20H21NO3 B2724277 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione CAS No. 862691-14-3

1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione

Cat. No. B2724277
CAS RN: 862691-14-3
M. Wt: 323.392
InChI Key: BQJQEBXVXSYMPS-UHFFFAOYSA-N
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Description

“1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione” is a chemical compound with the molecular formula C20H21NO3. It is a derivative of indoline-2,3-dione, also known as isatin . Indoline-2,3-dione derivatives have been studied for their potential as antitumor agents .


Synthesis Analysis

Indoline-2,3-dione derivatives can be synthesized through various methods. One such method involves the synthesis of 1,5-disubstituted indolin-2,3-diones . The compounds are designed as acetylcholine esterase (AChE) inhibitors . Another method involves the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety .


Molecular Structure Analysis

The molecular structure of “this compound” includes an indoline-2,3-dione core with a benzyl group at the N-1 position and an isopentyloxy group at the 2-position.


Chemical Reactions Analysis

Indoline-2,3-dione and its derivatives can undergo various chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions can produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .

Scientific Research Applications

Synthesis and Chemical Transformations

Isatins, including compounds structurally related to 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione, serve as versatile substrates for synthesizing a wide range of heterocyclic compounds. They are employed in organic synthesis to create indoles, quinolines, and other heterocycles, demonstrating significant utility in drug synthesis and material science. These compounds' synthetic applications extend to creating complex molecular structures with potential therapeutic and industrial relevance (S. J. Garden & Â. C. Pinto, 2001).

Pharmacological and Biological Properties

Indoline-diones, by extension, could exhibit modulatory effects on biochemical processes, akin to those found in mammalian tissues. Research on similar compounds has explored their biological and pharmacological properties, including anticorrosive, antibacterial, and anticancer activities. For instance, indole-2,3-dione derivatives are reported to possess antibacterial activities and are explored for their corrosion inhibition properties on metals, highlighting their potential in medical and industrial applications (Yanhong Miao, 2014).

Catalysis and Material Science

The structural framework of indoline-diones also finds applications in catalysis and the development of functional materials. Their involvement in copper-catalyzed synthesis reactions showcases the potential for creating complex organic molecules, indicating their importance in synthetic chemistry and material development (Yun Liu & Jinwei Sun, 2012).

properties

IUPAC Name

1-[[2-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14(2)11-12-24-18-10-6-3-7-15(18)13-21-17-9-5-4-8-16(17)19(22)20(21)23/h3-10,14H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJQEBXVXSYMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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